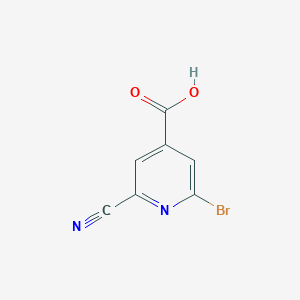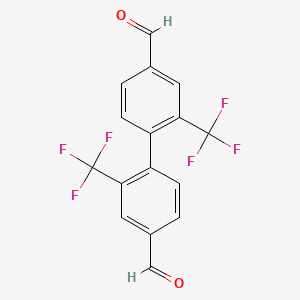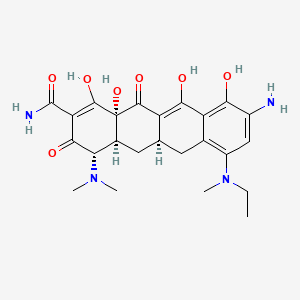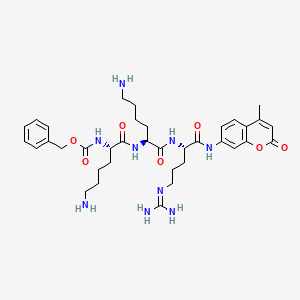
Primaquine Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Primaquine Dimer is a synthetic compound derived from primaquine, an antimalarial drug primarily used to treat and prevent malaria caused by Plasmodium vivax and Plasmodium ovale . This compound is designed to enhance the efficacy and reduce the toxicity associated with primaquine, making it a promising candidate for further research and development in the field of antimalarial therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Primaquine Dimer involves the coupling of two primaquine molecules through a suitable linker. One common method involves the use of a bifunctional linker that can react with the amino groups of primaquine. The reaction typically occurs under mild conditions, using reagents such as carbodiimides or other coupling agents to facilitate the formation of the dimer .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through chromatography and crystallization to obtain the final product in a form suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Primaquine Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives, which are active metabolites.
Reduction: Reduction reactions can convert the dimer back to its monomeric form or other reduced derivatives.
Substitution: Substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, Primaquine Dimer is studied for its unique reactivity and potential to form novel derivatives with enhanced properties. Researchers explore its use in the synthesis of new antimalarial agents and other bioactive compounds .
Biology
Biologically, this compound is investigated for its ability to target malaria parasites more effectively than primaquine alone. Studies focus on its mechanism of action, bioavailability, and potential to overcome resistance in malaria treatment .
Medicine
In medicine, this compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections. Clinical trials assess its safety, efficacy, and potential side effects compared to existing treatments .
Industry
Industrially, this compound is explored for large-scale production and formulation into pharmaceutical products. Its stability, shelf-life, and compatibility with other drugs are key factors in its development .
Mécanisme D'action
Primaquine Dimer exerts its effects by interfering with the mitochondrial function of malaria parasites. It generates reactive oxygen species (ROS) that damage the parasite’s cellular components, leading to its death . The dimerization of primaquine enhances its ability to produce ROS and increases its potency against the parasites . Additionally, this compound may bind to and alter the properties of protozoal DNA, further contributing to its antimalarial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tafenoquine: Another antimalarial drug with a similar mechanism of action but different pharmacokinetic properties.
Chloroquine: A widely used antimalarial that targets the blood stages of malaria parasites.
Mefloquine: An antimalarial with a different chemical structure but similar therapeutic use.
Uniqueness
Primaquine Dimer is unique in its dimeric structure, which enhances its antimalarial activity and reduces toxicity compared to primaquine alone . Its ability to generate ROS more effectively and its potential to overcome resistance make it a promising candidate for further development .
Propriétés
Formule moléculaire |
C30H40N6O2 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
4-N-[5-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-6-methoxyquinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C30H40N6O2/c1-19(9-5-13-31)35-23-17-25(37-3)27(21-11-7-15-33-29(21)23)28-22-12-8-16-34-30(22)24(18-26(28)38-4)36-20(2)10-6-14-32/h7-8,11-12,15-20,35-36H,5-6,9-10,13-14,31-32H2,1-4H3 |
Clé InChI |
POJZUHZPWDDYHK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C3=C(C=C(C4=C3C=CC=N4)NC(C)CCCN)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
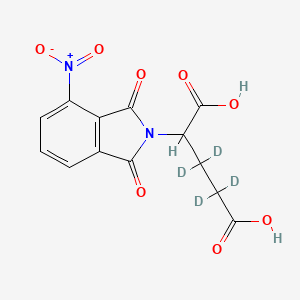
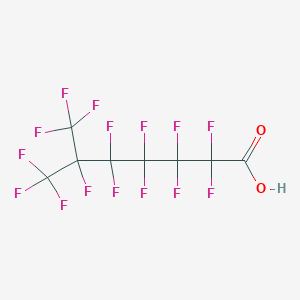
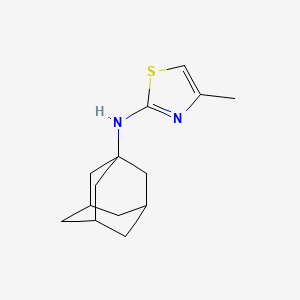
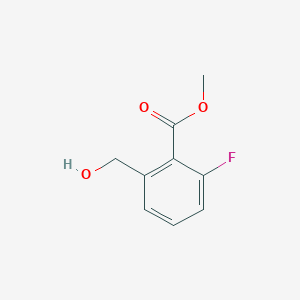

![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
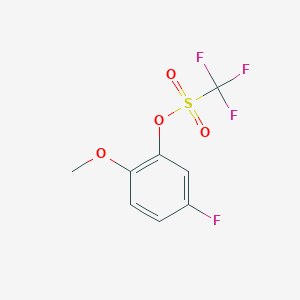
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)
